molecular formula C9H20ClNO B1388811 4-(2-Ethoxyethyl)piperidine hydrochloride CAS No. 1185299-81-3

4-(2-Ethoxyethyl)piperidine hydrochloride

Cat. No.: B1388811
CAS No.: 1185299-81-3
M. Wt: 193.71 g/mol
InChI Key: JCPJBVUIQXVBCD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2-Ethoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-ethoxyethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Ethoxyethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. The ethoxyethyl group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively . The piperidine ring can interact with various binding sites on proteins, modulating their activity and function.

Comparison with Similar Compounds

4-(2-Ethoxyethyl)piperidine hydrochloride is unique due to its specific ethoxyethyl substitution, which distinguishes it from other piperidine derivatives. Similar compounds include:

    4-(2-Methoxyethyl)piperidine hydrochloride: This compound has a methoxyethyl group instead of an ethoxyethyl group, which can affect its chemical properties and biological activity.

    4-(2-Hydroxyethyl)piperidine hydrochloride: This compound has a hydroxyethyl group, which can influence its solubility and reactivity. The unique ethoxyethyl group in this compound provides distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

4-(2-ethoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-2-11-8-5-9-3-6-10-7-4-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPJBVUIQXVBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185299-81-3
Record name Piperidine, 4-(2-ethoxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185299-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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